Dithiane diol

Catalog No.
S594087
CAS No.
16096-98-3
M.F
C4H8O2S2
M. Wt
152.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithiane diol

CAS Number

16096-98-3

Product Name

Dithiane diol

IUPAC Name

(4R,5R)-dithiane-4,5-diol

Molecular Formula

C4H8O2S2

Molecular Weight

152.2 g/mol

InChI

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1

InChI Key

YPGMOWHXEQDBBV-IMJSIDKUSA-N

SMILES

C1C(C(CSS1)O)O

Canonical SMILES

C1C(C(CSS1)O)O

Isomeric SMILES

C1[C@@H]([C@H](CSS1)O)O

The exact mass of the compound Dithiane diol is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of trans-1,2-dithiane-4,5-diol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Dithiane-2,5-diol (CAS 16096-98-3 / 40018-26-6) is a commercially essential, bench-stable bifunctional synthon widely utilized in the synthesis of sulfur-containing heterocycles [1]. Structurally, it is the stable cyclic dimer of α-mercaptoacetaldehyde. By dissociating in situ, it provides controlled access to a reactive intermediate featuring both an electrophilic aldehyde and a nucleophilic thiol group [1]. This dual reactivity makes it a strategic procurement choice for synthesizing 2-aminothiophenes, tetrahydrothiophenes, and thiazoles, particularly in pharmaceutical manufacturing (e.g., Lamivudine precursors) and agrochemical development.

Procurement of monomeric α-mercaptoacetaldehyde is practically impossible due to its extreme instability and rapid polymerization upon isolation [1]. Attempting to substitute 1,4-dithiane-2,5-diol with standard sulfur sources (like elemental sulfur in classical Gewald reactions) fundamentally alters the reaction pathway, forcing unwanted substitutions at the C4 and C5 positions of the resulting thiophene rings [2]. Furthermore, structural analogs like 1,3-dithiane function strictly as umpolung reagents and lack the necessary bifunctional (thiol/aldehyde) reactivity required for cascade heterocyclizations. Consequently, substituting this specific dimer compromises both regiocontrol and process viability.

Reagent Stability and Handling (vs. Monomeric Mercaptoacetaldehyde)

Monomomeric α-mercaptoacetaldehyde is notoriously unstable, undergoing rapid polymerization that precludes its isolation, storage, and precise stoichiometric use in industrial settings[1]. 1,4-Dithiane-2,5-diol resolves this by existing as a bench-stable, crystalline solid that smoothly dissociates into two equivalents of the reactive monomer only under specific reaction conditions[1]. This stability allows for accurate weighing and reproducible scaling, whereas attempting to use or generate the free monomer leads to unpredictable yields and extensive polymeric byproducts.

Evidence DimensionShelf-life and physical state
Target Compound DataBench-stable, weighable crystalline solid
Comparator Or BaselineRapidly polymerizing, non-isolable liquid (Monomeric mercaptoacetaldehyde)
Quantified DifferenceMonths of ambient stability vs. immediate polymerization upon isolation
ConditionsStandard laboratory storage and handling

Ensures reliable stoichiometry and eliminates the need for complex, low-yield in situ generation protocols during scale-up.

Regiocontrol in Thiophene Synthesis (vs. Classical Gewald Reagents)

In the synthesis of 2-aminothiophenes, classical Gewald reactions utilizing elemental sulfur and standard ketones/aldehydes obligatorily yield products with substituents at the C4 and/or C5 positions [1]. The 'fourth version' of the Gewald reaction specifically employs 1,4-dithiane-2,5-diol to bypass elemental sulfur, providing direct access to C4/C5-unsubstituted 2-aminothiophenes [1]. This precise regiocontrol is critical for medicinal chemists aiming to lower the molecular weight and LogP of hit compounds during structure-activity relationship (SAR) optimization.

Evidence DimensionC4/C5 Substitution Profile
Target Compound Data100% unsubstituted at C4/C5 positions
Comparator Or BaselineObligate C4/C5 substitution (Classical Gewald with elemental sulfur)
Quantified DifferenceComplete absence of unwanted steric bulk vs. mandatory substitution
ConditionsMulticomponent Gewald cyclization

Enables the synthesis of leaner, lower-LogP thiophene scaffolds critical for early-stage drug discovery.

Reaction Kinetics in Multicomponent Cyclizations (vs. Classical Gewald Conditions)

1,4-Dithiane-2,5-diol significantly accelerates the formation of sulfur heterocycles. When reacted with α-activated acetonitriles in the presence of an amine base, the condensation and ring-closure sequence can reach completion in as little as 2 minutes[1]. In contrast, classical Gewald conditions requiring the activation of elemental sulfur often require hours of heating to achieve comparable conversion[1]. This rapid kinetic profile not only improves overall yield by minimizing side reactions but also drastically increases throughput for library synthesis.

Evidence DimensionReaction time to completion
Target Compound Data~2 minutes
Comparator Or Baseline1 to several hours (Classical Gewald conditions)
Quantified Difference>30-fold reduction in reaction time
ConditionsMethanol solvent, amine base, room temperature to 50 °C

Drastically reduces reactor residence time, lowering energy costs and increasing manufacturing throughput.

Cascade Reaction Efficiency (vs. Stepwise Assembly)

The bifunctional nature of 1,4-dithiane-2,5-diol—bearing both a nucleophilic thiol and an electrophilic aldehyde equivalent—enables high-yield cascade reactions, such as sulfa-Michael/aldol sequences[1]. This allows the one-pot construction of complex, polysubstituted tetrahydrothiophenes and spirocyclic compounds with the formation of multiple bonds simultaneously [1]. Stepwise assembly of these frameworks using separate sulfur and carbon sources requires multiple isolation steps, leading to severe yield attrition and higher solvent consumption.

Evidence DimensionBond formation efficiency
Target Compound DataOne-pot formation of 2-4 new bonds (Cascade)
Comparator Or BaselineStepwise synthesis requiring intermediate isolation
Quantified DifferenceSingle-step high-atom-economy process vs. multi-step synthesis with >50% cumulative yield loss
ConditionsSulfa-Michael/aldol cascade with chalcones or oxindoles

Streamlines the procurement of raw materials and reduces waste in the synthesis of complex pharmaceutical intermediates.

Synthesis of Antiviral APIs (e.g., Lamivudine)

1,4-Dithiane-2,5-diol is a critical precursor in the synthesis of oxathiolane rings, which form the core structural motif of several nucleoside analog reverse transcriptase inhibitors, including Lamivudine [1]. Its ability to cleanly provide the mercaptoacetaldehyde synthon ensures high-purity intermediates essential for pharmaceutical-grade API manufacturing.

Low-LogP Thiophene Library Generation

In early-stage drug discovery, maintaining a low partition coefficient (LogP) is vital for oral bioavailability. By utilizing 1,4-dithiane-2,5-diol in the modified Gewald reaction, medicinal chemists can efficiently generate large libraries of C4/C5-unsubstituted 2-aminothiophenes, avoiding the lipophilic bulk introduced by classical sulfur sources [2].

One-Pot Peptoid and Spirocycle Synthesis

The compound's bifunctional reactivity is heavily exploited in Ugi four-component reactions and sulfa-Michael cascades. This makes it the reagent of choice for rapidly assembling complex spiro-tetrahydrothiophenes and sulfur-containing peptoids, which are structurally critical for their resistance to proteolysis and enhanced biostability [1].

Physical Description

Solid

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

151.99657184 g/mol

Monoisotopic Mass

151.99657184 g/mol

Heavy Atom Count

8

UNII

3OED5PX4AN

Other CAS

16096-98-3
14193-38-5

Wikipedia

Dithiane Diol

Dates

Last modified: 07-17-2023

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